molecular formula C10H12FNO4S B481114 Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate CAS No. 667875-58-3

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B481114
CAS No.: 667875-58-3
M. Wt: 261.27g/mol
InChI Key: DKQHIVOFEHLJPM-UHFFFAOYSA-N
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Description

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is an organic compound with the molecular formula C10H12FNO4S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an anilino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline, methylsulfonyl chloride, and methyl bromoacetate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [3-chloro(methylsulfonyl)anilino]acetate
  • Methyl [3-bromo(methylsulfonyl)anilino]acetate
  • Methyl [3-iodo(methylsulfonyl)anilino]acetate

Uniqueness

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-(3-fluoro-N-methylsulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQHIVOFEHLJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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